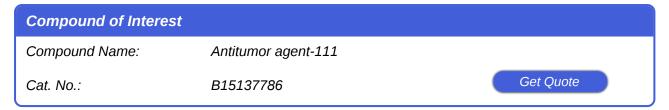


Preliminary Pharmacokinetic Profile of Antitumor Agent-111 (Adavosertib)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary pharmacokinetic (PK) profile of **Antitumor agent-111**, a potent and selective inhibitor of the Wee1 kinase. The data presented herein is a composite analysis from early-phase clinical trials in patients with advanced solid tumors.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **Antitumor agent-111** were characterized following oral administration. A population pharmacokinetic model, developed from data across eight Phase I and II studies involving 538 patients, best described the data using a linear two-compartment model with first-order absorption and time-varying clearance.[1]



Parameter	Value	Units	Notes
Absorption			
Time to Maximum Concentration (Tmax)	1.97	hours	Delayed by a high-fat meal.[2]
Distribution			
Apparent Volume of Distribution (V/F)	4.84	L	Based on preliminary population PK modeling.
Metabolism			
Apparent Clearance (CL/F)	0.306	L/day	Clearance is time- varying.
Elimination			
Half-life (t1/2)	Not explicitly stated	hours	
Bioavailability			_
Effect of Food	Cmax decreased by 16%, AUC by 6%	%	With a high-fat, high- calorie meal.[2]

Experimental Protocols Study Design and Patient Population

The pharmacokinetic data for **Antitumor agent-111** was primarily derived from a series of Phase I, open-label, dose-escalation, and expansion studies.[1][3] A representative study (NCT02341456) investigated the safety, pharmacokinetics, and clinical activity in Asian patients with advanced solid tumors.[3] In this Phase Ib study, nineteen patients received **Antitumor agent-111** in combination with chemotherapy.[3] Participants were typically adults with a confirmed diagnosis of an advanced solid tumor that was refractory to standard therapies.

Dosing and Administration

In a key Phase I study, **Antitumor agent-111** was administered orally at a starting dose of 300 mg once daily on a 5-days-on/2-days-off schedule, repeated in 2-week cycles within a 3-week



overall cycle.[1] Another regimen explored in a Phase Ib study involved 175 mg or 225 mg twice daily for 2.5 days in 21-day cycles, in combination with paclitaxel and carboplatin.[3]

To assess the impact of food on bioavailability, a randomized, two-period crossover study was conducted where a single 300 mg dose of **Antitumor agent-111** was administered to patients in either a fed (high-fat, high-calorie meal) or fasted state.[2]

Pharmacokinetic Sampling and Analysis

Blood samples for pharmacokinetic analysis were collected at predetermined time points following the administration of **Antitumor agent-111**. Plasma concentrations of the agent were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Population Pharmacokinetic Modeling

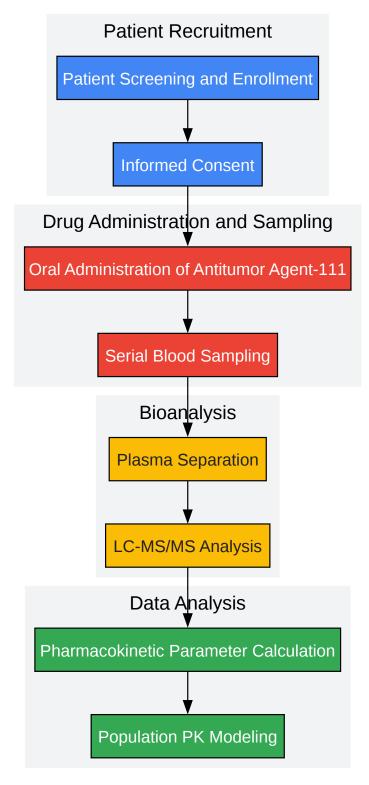
A nonlinear mixed-effects modeling approach was employed to analyze the pooled pharmacokinetic data from multiple clinical studies.[1] This population PK model was used to characterize the typical pharmacokinetic profile of **Antitumor agent-111** and to identify potential covariates that may influence drug exposure.[1] The final model was a linear two-compartment model with a lag time for absorption, first-order absorption into the central compartment, and time-varying clearance.[1]

Visualizations

Experimental Workflow for Pharmacokinetic Profiling



Experimental Workflow for Pharmacokinetic Profiling



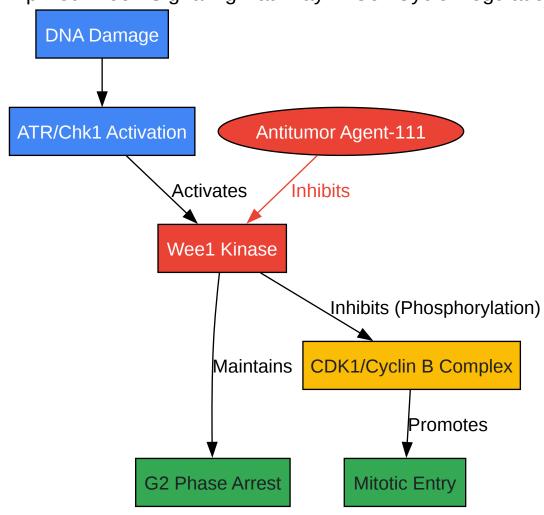
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Caption: A flowchart illustrating the key stages of the clinical pharmacokinetic study of **Antitumor agent-111**.

Wee1 Signaling Pathway

Simplified Wee1 Signaling Pathway in Cell Cycle Regulation



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Caption: A diagram showing the role of Wee1 in the G2/M cell cycle checkpoint and the mechanism of action of **Antitumor agent-111**.

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